alpha-Me-D-Phe(4-I)-OH
Description
α-Methyl-D-phenylalanine-4-iodo (α-Me-D-Phe(4-I)-OH) is a non-proteinogenic amino acid derivative featuring a methyl group at the α-carbon and an iodine atom at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₆INO₂, with a molar mass of 333.17 g/mol and CAS number 213203-06-6 . The compound’s D-configuration and sterically hindered α-methyl group make it valuable in peptide synthesis for introducing conformational constraints and enhancing metabolic stability. The iodine substituent provides opportunities for radiolabeling or serving as a heavy atom in crystallography.
Properties
IUPAC Name |
2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJAZPOXKKAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Me-D-Phe(4-I)-OH typically involves the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.
Introduction of the Methyl Group: Using methylation reagents to introduce the methyl group at the alpha position.
Iodination: Introducing the iodine atom at the para position of the phenyl ring using iodination reagents.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Phenylalanine derivatives with various substituents at the para position.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of peptides and proteins.
- Studied for its unique electronic and steric properties.
Biology:
- Incorporated into peptides to study protein structure and function.
- Used in the design of enzyme inhibitors.
Medicine:
- Potential applications in drug design and development.
- Studied for its effects on biological pathways and targets.
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Me-D-Phe(4-I)-OH depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, altering their function. The iodine atom and methyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations: Iodo vs. Methyl vs. Unsubstituted
- Iodine vs. Methyl Substitution : The 4-iodo group in α-Me-D-Phe(4-I)-OH increases molar mass and lipophilicity compared to 4-methyl analogs (e.g., Fmoc-D-Phe(4-Me)-OH). This enhances its utility in radiopharmaceuticals but may reduce solubility .
- α-Methyl Group : The α-methyl group introduces steric hindrance, limiting rotational freedom and improving protease resistance compared to unmodified Phe derivatives like H-Phe(4-I)-OH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
